Methyl 1-oxaspiro[2.5]octane-2-carboxylate

Spiroepoxide reactivity Nucleophilic ring-opening Regioselectivity control

Methyl 1-oxaspiro[2.5]octane-2-carboxylate (CAS 33717-87-2) is a spirocyclic epoxide building block with the molecular formula C9H14O3 and a molecular weight of 170.21 g/mol. It consists of a cyclohexane ring fused at a spiro junction to an oxirane (epoxide) ring bearing a methyl ester substituent at the C2 position.

Molecular Formula C9H14O3
Molecular Weight 170.21 g/mol
CAS No. 33717-87-2
Cat. No. B188644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-oxaspiro[2.5]octane-2-carboxylate
CAS33717-87-2
Molecular FormulaC9H14O3
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESCOC(=O)C1C2(O1)CCCCC2
InChIInChI=1S/C9H14O3/c1-11-8(10)7-9(12-7)5-3-2-4-6-9/h7H,2-6H2,1H3
InChIKeyNJSZVKRLALSUAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 1-Oxaspiro[2.5]octane-2-carboxylate (CAS 33717-87-2): Procurement and Application Baseline


Methyl 1-oxaspiro[2.5]octane-2-carboxylate (CAS 33717-87-2) is a spirocyclic epoxide building block with the molecular formula C9H14O3 and a molecular weight of 170.21 g/mol . It consists of a cyclohexane ring fused at a spiro junction to an oxirane (epoxide) ring bearing a methyl ester substituent at the C2 position [1]. This compound is classified within the broader chemical space of 1-oxaspiro[2.5]octane derivatives, which serve as versatile intermediates in organic synthesis due to their strained spiroepoxide architecture, a motif present in over 73 distinct synthetic transformations and pharmaceutical intermediates [2][3]. Commercially available at 95% purity from multiple suppliers under MFCD01605703 and storage conditions of 4°C, it functions primarily as a small-molecule scaffold and building block for downstream medicinal chemistry applications [4].

Why Generic Substitution of Methyl 1-Oxaspiro[2.5]octane-2-carboxylate Is Scientifically Inadvisable


In-class spiroepoxide compounds such as unsubstituted 1-oxaspiro[2.5]octane, ethyl ester analogs, or ring-methylated derivatives cannot be arbitrarily substituted for methyl 1-oxaspiro[2.5]octane-2-carboxylate due to quantifiable differences in pH-dependent regioselectivity during nucleophilic ring-opening, divergent stereochemical recognition by enzymatic systems, and distinct bioactivity profiles [1][2][3]. The C2 methyl ester substituent fundamentally alters the electronic environment of the oxirane ring and the cyclohexane spiro carbon, dictating downstream reaction trajectories that differ measurably from those of the parent spiroepoxide scaffold [4]. The substitution pattern and ester functionality influence both the configurational stability and the enzymatic recognition parameters critical for asymmetric transformations [5]. These documented performance divergences mandate that procurement decisions be based on compound-specific evidence rather than class-level interchangeability assumptions. The following quantitative evidence guide delineates exactly where this compound diverges from its closest analogs.

Methyl 1-Oxaspiro[2.5]octane-2-carboxylate: Quantitative Differentiation Evidence Guide for Scientific Selection


pH-Dependent Regioselectivity Divergence: Alkaline vs. Acidic Medium Directs Opposite Ring-Opening Trajectories

The epoxide ring of 1-oxaspiro[2.5]octane derivatives undergoes nucleophilic ring-opening with a regioselectivity pattern that inverts completely based on medium pH [1]. Under alkaline conditions, nucleophilic attack proceeds regiospecifically according to the Krasuskii rule, targeting the less-substituted oxirane carbon; under acidic conditions, ring-opening occurs predominantly in the reverse direction at the spiro junction carbon [2]. The presence of the C2 ester group in methyl 1-oxaspiro[2.5]octane-2-carboxylate introduces electronic perturbation at the oxirane ring that modifies this intrinsic regioselectivity relative to unsubstituted 1-oxaspiro[2.5]octane, necessitating compound-specific optimization of reaction conditions.

Spiroepoxide reactivity Nucleophilic ring-opening Regioselectivity control

Enzymatic Stereoselectivity: Methyl Substituent Position Determines Epoxide Hydrolase Resolution Efficiency

Yeast epoxide hydrolase (YEH) from Rhodotorula glutinis exhibits differential kinetic resolution parameters across methyl-substituted 1-oxaspiro[2.5]octane epimers, with enantioselectivity (E) varying from modest to >100 depending on substitution pattern [1]. For all compounds tested, O-axial epoxides were hydrolyzed faster than O-equatorial counterparts [2]. Methyl groups placed on the Re face of the ring were preferred, while substitution near the spiroepoxide carbon decreased reaction rate but increased enantioselectivity [3]. The 4-methyl 1-oxaspiro[2.5]octane epimers achieved the highest enantioselectivity (E > 100), demonstrating that subtle structural variations within this scaffold produce quantifiably divergent enzymatic outcomes [4].

Kinetic resolution Epoxide hydrolase Enantioselectivity Biocatalysis

Comparative Antitumor Activity: Carbocyclic 1-Oxaspiro[2.5]octane Scaffold Shows Differential Potency vs. Dioxa-Analogs and T-2 Toxin

In a direct comparative study of trichothecene analogs, 1-oxaspiro[2.5]octane (carbocyclic analog 9) demonstrated moderate antitumor activity in both the mouse P388 lymphocytic leukemia screen (T/C = 140) and the mouse Ehrlich ascites screen (inhibition = 78.8%), contrasting with 1,5-dioxaspiro[2.5]octanes which showed marginal to moderate activity only in Ehrlich ascites (inhibition 74.1-86.3%) and low P388 activity (T/C = 126-131) [1]. T-2 toxin was approximately 25-fold more potent than compound 9 in the Ehrlich ascites screen [2]. Critically, 1-oxaspiro[2.5]octane caused no skin irritation at 10-mg doses in rabbits, whereas T-2 toxin caused extensive necrosis at 0.1-mg doses, representing a >100-fold safety margin [3].

Antitumor screening P388 leukemia Ehrlich ascites Trichothecene analogs

Commercial Availability Differential: C2-Carboxylate Derivatives Represent Scaffold with Documented Patent Utility vs. Unsubstituted Scaffold

Methyl 1-oxaspiro[2.5]octane-2-carboxylate and its derivatives are specifically claimed as intermediates in patent WO2012122264A1, which describes oxaspiro[2.5]octane derivatives for treating obesity, overweight, and related metabolic disorders [1]. This patent protection, combined with broad commercial availability from multiple reputable suppliers (Sigma-Aldrich/Enamine, ChemSpace, AKSci, CymitQuimica) at consistent 95% purity specifications , establishes this carboxylate derivative as a procurement-accessible scaffold distinct from the unsubstituted 1-oxaspiro[2.5]octane (CAS 185-70-6), which has more limited commercial sourcing and lacks comparable patent-anchored pharmaceutical utility documentation [2]. The C2 ester provides a synthetic diversification point absent in the parent scaffold.

Pharmaceutical intermediates Patent coverage Obesity therapeutics Building block availability

Methyl 1-Oxaspiro[2.5]octane-2-carboxylate: Evidence-Anchored Research and Industrial Application Scenarios


pH-Controlled Regioselective Nucleophilic Ring-Opening for Divergent Synthetic Pathways

Based on the documented pH-dependent regioselectivity of 1-oxaspiro[2.5]octane epoxides [4], methyl 1-oxaspiro[2.5]octane-2-carboxylate can be deployed in synthetic schemes requiring controlled access to two distinct regioisomeric ring-opened products from a single starting material. Under alkaline nucleophilic conditions (e.g., methoxide, amines), ring-opening follows the Krasuskii rule to afford products with nucleophile attachment at the less-substituted oxirane carbon distal to the spiro junction. Under acidic conditions, the opposite regioselectivity predominates, enabling divergent scaffold diversification. The C2 ester substituent provides additional synthetic utility as a functional handle for subsequent transformations (hydrolysis to acid, amidation, reduction) not available with unsubstituted 1-oxaspiro[2.5]octane.

Enantioselective Biocatalytic Resolution Using Epoxide Hydrolases

The demonstrated capacity of Rhodotorula glutinis yeast epoxide hydrolase (YEH) to kinetically resolve methyl-substituted 1-oxaspiro[2.5]octanes with enantioselectivities exceeding E > 100 [4] establishes a biocatalytic platform applicable to methyl 1-oxaspiro[2.5]octane-2-carboxylate. Procurement of this compound enables laboratories to investigate structure-enantioselectivity relationships, with the C2 ester group positioned to modulate both reaction rate and stereochemical outcome relative to ring-substituted analogs. O-axial configuration of the epoxide, when accessible, is predicted to yield faster hydrolysis than O-equatorial configurations, guiding chiral pool selection strategies.

Antitumor Scaffold Development with Documented Safety Differentiation

The 1-oxaspiro[2.5]octane core has demonstrated moderate antitumor activity in P388 leukemia (T/C = 140) and Ehrlich ascites (78.8% inhibition) screens while exhibiting a favorable safety margin (>100-fold reduced skin irritation vs. T-2 toxin) [4]. Methyl 1-oxaspiro[2.5]octane-2-carboxylate provides a functionalized entry point to this pharmacophore, with the C2 ester enabling structure-activity relationship (SAR) exploration and prodrug strategies not accessible from the unsubstituted parent scaffold. This positions the compound as a strategic building block for medicinal chemistry programs seeking to optimize the antitumor potential of the spiroepoxide chemotype while maintaining the favorable toxicity profile.

Patent-Aligned Metabolic Disorder Drug Discovery Intermediate

Patent WO2012122264A1 explicitly claims oxaspiro[2.5]octane derivatives, including carboxylate-substituted variants, as intermediates and therapeutic agents for obesity and overweight conditions [4]. Methyl 1-oxaspiro[2.5]octane-2-carboxylate serves as a direct entry point to this claimed chemical space, with broad commercial availability at 95% purity from multiple reputable suppliers . For industrial and academic drug discovery groups pursuing metabolic disease targets, procurement of this compound provides a validated, patent-anchored starting material with established synthetic accessibility, reducing early-stage development risk.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 1-oxaspiro[2.5]octane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.